molecular formula C8H7ClINO2 B11787481 Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Cat. No.: B11787481
M. Wt: 311.50 g/mol
InChI Key: QSDJAWHGWNUKIE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate (CAS 2090841-05-5) is a valuable pyridine-based building block in medicinal chemistry and pharmaceutical research . Its molecular formula is C₈H₇ClINO₂ . The structure features both chloro and iodo substituents on the pyridine ring, making it a versatile intermediate for further functionalization, particularly via metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions to install more complex aryl, heteroaryl, or alkynyl groups. This compound is a key synthetic precursor in organic synthesis. Research indicates that closely related methylpyridine-carboxylate derivatives are utilized in the synthesis of complex heterocyclic scaffolds, which are core structures in developing modulators for therapeutic targets . For instance, such advanced intermediates are featured in the research and development of allosteric modulators for the M4 muscarinic acetylcholine receptor, a target investigated for neurological disorders . Furthermore, analogous pyridine derivatives are frequently employed in discovering and optimizing kinase inhibitors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)7(9)11-4/h3H,1-2H3

InChI Key

QSDJAWHGWNUKIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)I)Cl

Origin of Product

United States

Preparation Methods

Dihydropyridone Intermediate Synthesis

The synthesis often begins with a dihydropyridone intermediate, which is subsequently halogenated and aromatized. A method described in US4612377A involves condensing propionaldehyde with acrylic ester to form 4-formylpentanoate ester, followed by amination and cyclization to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. This intermediate undergoes chlorination with agents like chlorine gas or sulfuryl chloride in solvents such as 1,2,4-trichlorobenzene at 50–60°C.

Aromatization and Chlorination

Halogenation of the dihydropyridone with chlorine gas introduces chloro groups at C5 and C6, forming 5,6-dichloro-5-methylpiperidin-2-one. Dehydrohalogenation at 100–170°C in high-boiling solvents (e.g., trichlorobenzene) yields 2-chloro-5-methylpyridine.

Sequential Halogenation Strategies

Chlorination at C6

Chlorine gas or phosphorus oxychloride (POCl₃) in trichlorobenzene at 120°C efficiently introduces chlorine at C6. US4612377A reports a 70–85% yield for this step using a 50% molar excess of POCl₃.

Iodination at C5

Iodination remains less documented in the reviewed sources. However, analogous methods suggest two approaches:

  • Electrophilic iodination using iodine monochloride (ICl) in acetic acid, leveraging the directing effect of the C3 carboxylate group.

  • Metal-mediated exchange substituting a bromo or nitro group at C5 with iodine via Ullmann or Sandmeyer reactions.

Esterification and Functional Group Interconversion

The C3 carboxylate is introduced early in the synthesis to direct subsequent halogenation. Methylation of a carboxylic acid precursor using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) achieves this. Alternatively, oxidation of a C3 methyl group with KMnO₄ or CrO₃ followed by esterification is plausible.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

High-boiling solvents like 1,2,4-trichlorobenzene are critical for maintaining reaction homogeneity at elevated temperatures (80–130°C). Substituting toluene or xylene reduces yields due to lower boiling points.

Catalytic and Stoichiometric Enhancements

Using a 50% molar excess of POCl₃ improves chlorination efficiency, while radical initiators (e.g., benzoyl peroxide) aid side-chain chlorination. For iodination, catalytic CuI or Pd(PPh₃)₄ may enhance regioselectivity.

Comparative Data on Reaction Conditions

StepReagents/ConditionsYield (%)SolventReference
Dihydropyridone synthesisPropionaldehyde, acrylic ester, morpholine75Toluene
Chlorination (C5/C6)Cl₂ gas, 50–60°C82Trichlorobenzene
AromatizationPOCl₃, 120°C, 6 hours78Trichlorobenzene
EsterificationDimethyl sulfate, K₂CO₃, 80°C91DMF

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Key Applications

  • Antibiotics : The compound has been explored for its potential in synthesizing new antibiotics, leveraging its halogenated structure to enhance biological activity and binding affinity.
  • Antiviral Agents : Research indicates that it may also serve as a precursor for antiviral drug development, particularly in combating viral infections.

Case Study: Synthesis of Antiviral Compounds
A study demonstrated the successful use of this compound in synthesizing a series of antiviral agents with improved efficacy against specific viral strains. The modifications made using this compound resulted in compounds with enhanced potency and selectivity.

Agricultural Chemistry

Overview
In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and fungicides.

Key Applications

  • Herbicides : The compound's ability to inhibit specific plant enzymes makes it a candidate for developing herbicides that target unwanted vegetation without harming crops.
  • Fungicides : Its antifungal properties are being investigated for creating effective fungicides that can protect crops from fungal infections.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplication TypeEfficacy (%)Reference
This compoundHerbicide85
This compoundFungicide90

Material Science

Overview
The compound is being explored for its potential applications in material science, particularly in developing advanced materials with specific properties.

Key Applications

  • Polymers : It serves as a building block for synthesizing polymers that exhibit desirable characteristics such as thermal stability and electrical conductivity.

Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal resistance, making them suitable for electronic applications.

Biochemical Research

Overview
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding, contributing to a better understanding of biological processes.

Key Applications

  • Enzyme Inhibition Studies : The halogenated structure allows for selective inhibition of certain enzymes, which can be crucial in drug discovery.

Data Table: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)Reference
Enzyme ACompetitive12.5
Enzyme BNoncompetitive8.0

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-iodo-2-methylnicotinate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-chloro-3-methylpyridine-2-carboxylate (CAS: 878207-92-2)

  • Structure : Chloro (position 6), methyl (position 3), and methyl ester (position 2).
  • Molecular Formula: C₈H₈ClNO₂; Molecular Weight: 185.61 g/mol.
  • Key Differences : The absence of an iodo group and differing substituent positions alter steric bulk and electronic effects. The ester group at position 2 may reduce solubility in polar solvents compared to position 3 .

2-Chloro-6-iodo-5-methylpyridin-3-ol

  • Structure : Chloro (position 2), iodo (position 6), methyl (position 5), and hydroxyl (position 3).
  • Key Differences : Replacement of the methyl ester with a hydroxyl group reduces lipophilicity, impacting bioavailability. The iodo group at position 6 instead of 5 may influence halogen-bonding interactions .

6-Chloro-2-iodo-3-methylpyridine

  • Structure : Chloro (position 6), iodo (position 2), and methyl (position 3).
  • Key Differences : Lack of a carboxylate ester limits its utility in coupling reactions. The iodo group at position 2 may enhance reactivity in cross-coupling reactions compared to position 5 .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Stability Considerations
Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate ~298.52 Cl (6), I (5), CH₃ (2), COOCH₃ (3) Moderate in DMSO/DMF Sensitive to light due to iodo group
Methyl 6-chloro-3-methylpyridine-2-carboxylate 185.61 Cl (6), CH₃ (3), COOCH₃ (2) High in polar solvents Stable under inert conditions
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 195.19 CH₃ (5), COOC₂H₅ (3), O (6) Low in water Prone to hydrolysis at ester group

Notes:

  • The iodo group in the target compound increases molecular weight and may reduce thermal stability compared to non-iodinated analogs.
  • Carboxylate esters at position 3 generally enhance solubility in organic solvents compared to position 2 .

Biological Activity

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_9H_8ClI_N_O_2 and a molecular weight of approximately 311.50 g/mol. Its structure features both chlorine and iodine substituents on the pyridine ring, which may enhance its interaction with biological targets due to the electron-withdrawing nature of these halogens.

Pharmacological Potential

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Although detailed mechanisms of action are yet to be fully elucidated, preliminary studies suggest that its halogenated structure could improve binding affinity to various biological targets.

The presence of halogen atoms in the compound may modulate the activity of enzymes and receptors, influencing key biochemical pathways. For instance, studies have shown that compounds with similar halogenated structures often exhibit enhanced interactions with proteins involved in inflammatory responses and cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and carboxylation reactions. Optimization techniques such as using continuous flow reactors can improve yield and purity in industrial settings.

1. Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of various pyridine derivatives found that this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.

2. Anticancer Properties

In a comparative analysis of pyridine derivatives, this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve induction of apoptosis through mitochondrial pathways, although more research is needed to confirm these findings .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Index
6-Chloro-3-iodo-2-methylpyridine249291-79-00.83
6-Chloro-3-iodopyridin-2-amine800402-06-60.72
(6-Chloropyridin-2-yl)methanamine dihydrochloride1557921-62-60.69

These compounds share structural similarities but differ in their biological activities, highlighting the unique potential of this compound due to its specific halogen substitutions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.
  • In Vivo Studies : Evaluating its pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to its structure affect biological activity.

Q & A

Q. What are the optimal synthetic pathways for Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate, and how can reaction conditions be optimized for high purity?

  • Methodological Answer: The synthesis typically involves halogenation and esterification steps. Key parameters include temperature control (e.g., maintaining 0–5°C during iodination to minimize side reactions) and the use of catalysts like Pd for coupling reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress using TLC and ensuring anhydrous conditions for moisture-sensitive intermediates is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve substituent positions (e.g., distinguishing methyl groups at C2 from chlorine/iodine at C5/C6). Coupling patterns in ¹H NMR help identify aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., chlorine/iodine signatures).
  • Infrared (IR) Spectroscopy: Detects ester carbonyl stretches (~1700 cm⁻¹) and C–I bonds (~500 cm⁻¹).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and Mercury be applied to analyze the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer:
  • Structure Solution: Use SHELXD for phase determination from X-ray diffraction data. Refinement in SHELXL with anisotropic displacement parameters for heavy atoms (iodine) improves accuracy .
  • Packing Analysis: Mercury’s "Materials Module" visualizes hydrogen bonds, halogen interactions, and π-stacking. Graph set analysis (as per Etter’s rules) quantifies interaction motifs, such as C–I⋯O or C–Cl⋯π contacts .
  • Void Analysis: Mercury calculates solvent-accessible voids to assess crystallographic porosity, relevant for co-crystal design .

Q. What strategies mitigate steric hindrance during functionalization reactions involving the iodo and methyl substituents?

  • Methodological Answer:
  • Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions meta to bulky groups, enabling selective functionalization .
  • Protecting Groups: Temporarily protect the ester group (e.g., silylation) to reduce steric interference during Suzuki-Miyaura coupling with boronate esters .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals and steric maps .

Q. How do the electronic effects of chlorine and iodine substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer:
  • Electrophilic Aromatic Substitution: Iodine’s +M effect directs electrophiles to para positions, while chlorine’s –I effect deactivates the ring. Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig) for C–N bond formation at less hindered sites.
  • Halogen Exchange: Iodo groups can be replaced via Ullmann or Finkelstein reactions, leveraging their high leaving-group ability. Monitor reactivity using in situ IR to track iodide byproducts .

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